Rabeximod

Rheumatoid Arthritis Clinical Trial Add-on Therapy

RA researchers face limited oral non-biologic options targeting innate immunity beyond single-cytokine blockade in MTX-inadequate responders. Rabeximod is an orally bioavailable small molecule that selectively inhibits pro-inflammatory macrophage and dendritic cell activation downstream of TLR2 and TLR4. • Unique MOA distinct from MTX, TNF-α inhibitors, and JAK inhibitors • Phase IIb (APPRAIS trial) for moderate to severe RA with inadequate MTX response • Solid oral composition patent-ideal for formulation and comparative pharmacology research

Molecular Formula C22H24ClN5O
Molecular Weight 409.9 g/mol
CAS No. 872178-65-9
Cat. No. B610404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeximod
CAS872178-65-9
SynonymsROB-803;  ROB-803;  ROB-803;  Rabeximod.
Molecular FormulaC22H24ClN5O
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl
InChIInChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29)
InChIKeyPDNNUMNEXITLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rabeximod Profile and Mechanism


Rabeximod (ROB-803) is an orally available, small-molecule immunomodulator currently in Phase II clinical development for the treatment of moderate to severe active rheumatoid arthritis (RA) [1][2]. It is a quinoxaline analogue with the chemical formula C22H24ClN5O and a molecular weight of 409.91 . Rabeximod acts by preventing the activation of inflammatory cells, primarily macrophages, downstream of Toll-like receptor (TLR) 2 and TLR4 stimulation [3][4]. This mechanism is distinct from that of other RA therapeutics, which typically target a single cytokine or signaling kinase.

Rabeximod vs. Generic RA Drugs


Generic substitution in RA is not possible due to fundamental differences in the mechanism of action, which leads to distinct cellular targeting. Methotrexate, a common first-line therapy, is a broad immunosuppressant affecting multiple pathways, including adenosine signaling and folate metabolism [1]. TNF-α inhibitors like adalimumab are biologics that neutralize a single extracellular cytokine and require injection [2]. Rabeximod, in contrast, is an orally available small molecule that selectively targets the intracellular activation of pro-inflammatory macrophages and dendritic cells downstream of TLR2 and TLR4 . This distinct mode of action translates to a different therapeutic profile, with evidence suggesting efficacy in a patient population that has an inadequate response to methotrexate [3], thereby positioning it as a unique, non-substitutable second-line option.

Rabeximod Quantitative Evidence


Add-on Therapy for MTX-Inadequate Responders

The APPRAIS Phase IIb trial (NCT00525213) is designed to evaluate the efficacy of orally administered Rabeximod as an add-on therapy in patients with active, moderate to severe rheumatoid arthritis who have had an inadequate response to methotrexate [1]. The primary endpoint is the proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at 12 weeks, comparing Rabeximod in combination with methotrexate against placebo plus methotrexate [2]. While final results are pending, a previous Phase IIa trial confirmed significantly higher clinical efficacy for the Rabeximod + Methotrexate combination versus Methotrexate alone [3].

Rheumatoid Arthritis Clinical Trial Add-on Therapy

In Vivo Efficacy in CAIA Model

In a CAIA mouse model, Rabeximod demonstrated a potent and time-dependent ability to prevent arthritis by blocking the activation of inflammatory macrophages downstream of TLR2 and TLR4 stimulation [1]. Rabeximod was shown to be highly therapeutic even when arthritis was enhanced through TLR2 stimuli in TLR4-deficient mice, confirming its action downstream of TLR activation [2].

In Vivo Efficacy Arthritis Model Macrophage Activation

In Vitro Cytokine Inhibition in Human Cells

Rabeximod treatment of TLR4/TLR2-stimulated human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages (MDMs) resulted in a dose-dependent reduction of IL-6 and TNF-α production [1]. This effect was sustained over multiple time points up to 72 hours in MDMs, and a 7-hour pre-incubation with Rabeximod prior to TLR activation was sufficient to induce down-regulation, suggesting an internalization or priming mechanism [2].

In Vitro Pharmacology Cytokine Inhibition Human Primary Cells

p38α MAPK Binding Affinity

In biochemical assays, Rabeximod binds to p38α mitogen-activated protein kinase (MAPK) with a dissociation constant (Kd) of 3.30 nM and inhibits its activity with an IC50 of 58 nM [1]. While this is a biochemical interaction, the precise relevance of p38α MAPK inhibition to Rabeximod's cellular mechanism is still under investigation, as its primary functional effects are observed downstream of TLR activation.

Target Engagement Binding Affinity p38 MAPK

Rabeximod Research Applications


Second-Line Oral RA Therapy

Rabeximod is an ideal tool compound for preclinical and clinical research focused on developing oral, non-biologic therapies for RA patients who have had an inadequate response to methotrexate. The ongoing Phase IIb APPRAIS trial provides a robust clinical framework for evaluating its potential as a second-line treatment [1].

TLR2/4 Pathways and Macrophage Biology

Given its unique mechanism of action downstream of TLR2 and TLR4 activation in macrophages [2], Rabeximod serves as a valuable pharmacological probe for dissecting the role of these pathways in chronic inflammation and autoimmunity, distinct from direct TLR antagonists.

Comparative Anti-Inflammatory Pharmacology

Rabeximod can be used in comparative studies against conventional DMARDs (e.g., methotrexate), TNF-α inhibitors (e.g., adalimumab), and JAK inhibitors (e.g., tofacitinib) to characterize its unique effects on monocyte/macrophage differentiation, cytokine profiles, and downstream immunostimulatory capacity [3][4].

Oral Formulation for Patient Compliance

As an orally bioavailable small molecule with a solid oral composition patent [5], Rabeximod is a lead candidate for formulation research aimed at developing convenient, non-injectable therapies that can delay the need for biologics, addressing a key market and patient need for improved quality of life [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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